N-(benzo[d]thiazol-5-yl)cinnamamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)cinnamamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both nitrogen and sulfur atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structural features and bioactivity.
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)cinnamamide, also known as (2E)-N-(1,3-benzothiazol-5-yl)-3-phenylprop-2-enamide, has been found to exhibit significant biological activity. The primary target of this compound is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting, converting soluble fibrinogen into insoluble fibrin, and activating platelets .
Mode of Action
The compound interacts with its target, thrombin, by acting as a competitive activator . This means it binds to the active site of the enzyme, enhancing its activity. As a result, the compound promotes coagulation, leading to the formation of a blood clot .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By activating thrombin, the compound promotes the conversion of fibrinogen to fibrin, a key step in blood clot formation. This leads to a downstream effect of increased platelet aggregation, contributing to the hemostatic process .
Result of Action
The compound’s interaction with thrombin results in a significant partial coagulation activity . It also reduces capillary permeability and activates thrombin activity . The compound has been found to have a more potent platelet aggregation activity than the positive control group . These actions contribute to its potential as a potent hemostatic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(benzo[d]thiazol-5-yl)cinnamamide can be synthesized through a nucleophilic acyl substitution reaction. The process involves the reaction between 2-aminobenzothiazole and cinnamic acid derivatives. The reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups attached.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its bioactive properties.
Comparison with Similar Compounds
N-(benzo[d]thiazol-5-yl)cinnamamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylamino benzamides: These compounds also exhibit bioactivity, including anti-inflammatory properties.
5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: Known for their antifungal activity.
Uniqueness
This compound stands out due to its specific structural features that confer unique bioactivity, particularly its hemostatic properties. Its ability to activate thrombin and promote blood coagulation makes it a promising candidate for further research and development in the field of hemostatic agents.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-11H,(H,18,19)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWTWFFQVPFYCY-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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